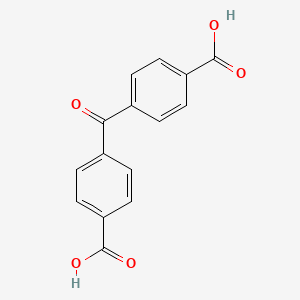

4,4'-Carbonyldibenzoic Acid

Overview

Description

4,4’-Carbonyldibenzoic Acid, with the CAS Number 964-68-1, is a key intermediate used in the synthesis of various pharmaceutical compounds . It is commonly employed in the production of nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and indomethacin .

Synthesis Analysis

The synthesis of 4,4’-Carbonyldibenzoic Acid involves coordination polymers . For instance, Co(BPDA)(titmb)·3H2O and CoZn(BTC)(titmb)Br have been synthesized and characterized by elemental analyses, infrared spectra .Molecular Structure Analysis

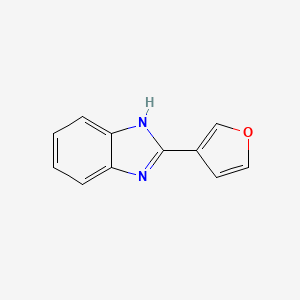

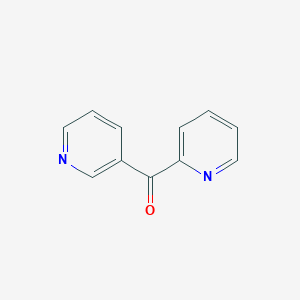

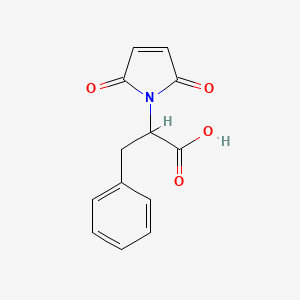

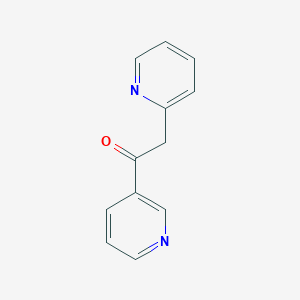

The molecular formula of 4,4’-Carbonyldibenzoic Acid is C15H10O5 . It has an average mass of 270.237 Da and a monoisotopic mass of 270.052826 Da . The structure contains a total of 31 bonds, including 21 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 carboxylic acids (aromatic), 1 ketone (aromatic), and 2 hydroxyl groups .Chemical Reactions Analysis

The chemical reactions involving 4,4’-Carbonyldibenzoic Acid are diverse. For instance, it can react with potassium permanganate in pyridine at 95°C . It can also react with sodium tetrahydridoborate and sodium hydroxide in methanol .Physical And Chemical Properties Analysis

4,4’-Carbonyldibenzoic Acid has a density of 1.4±0.1 g/cm3, a boiling point of 534.5±35.0 °C at 760 mmHg, and a flash point of 291.1±22.4 °C . It has 5 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds . Its ACD/LogP is 3.39 .Scientific Research Applications

1. Coordination Polymer Synthesis

4,4'-Carbonyldibenzoic Acid (4,4'-CDBA) plays a crucial role in synthesizing novel coordination polymers. For example, a study by Wang et al. (2014) detailed the creation of a coordination polymer using 4,4'-CDBA, resulting in a unique three-dimensional framework with promising photoluminescence properties. This application demonstrates the utility of 4,4'-CDBA in developing materials with potential optoelectronic applications (Wang, Tan, Tao, & Xu, 2014).

2. Biotechnological Production of Aromatic Compounds

Lenzen et al. (2019) investigated the biotechnological production of 4-hydroxybenzoic acid, a compound closely related to 4,4'-CDBA. Their study utilized metabolic engineering to produce 4-hydroxybenzoate from renewable sources, highlighting the potential of similar benzoic acid derivatives in sustainable aromatic compound production (Lenzen et al., 2019).

3. Organic Synthesis and Oxidation Processes

4,4'-CDBA and its derivatives are also significant in organic synthesis. Nicolaou et al. (2002) reported that o-Iodoxybenzoic acid, a derivative, is highly effective in oxidation processes adjacent to carbonyl functionalities. This study highlights the role of such compounds in facilitating selective and efficient chemical transformations (Nicolaou, Montagnon, Baran, & Zhong, 2002).

4. Applications in Materials Science

4,4'-CDBA derivatives find applications in materials science as well. For instance, Khuu et al. (2020) conducted a study on 4-Aminobenzoic acid, analyzing its vibrational spectroscopy and identifying its potential in developing new materials and analytical techniques (Khuu, Yang, & Johnson, 2020).

5. Biodegradation and Environmental Applications

The biodegradation of compounds related to 4,4'-CDBA, such as 4-hydroxybenzoic acid, has been studied for environmental applications. Chen et al. (2011) investigated the biodegradation of 4-hydroxybenzoic acid by the fungus Phomopsis liquidambari, demonstrating its potential in bioremediation processes (Chen, Peng, Dai, & Ju, 2011).

6. Electrochemical Applications4,4'-CDBA derivatives are also used in developing electrochemical sensors and electrodes. Yang et al. (

- explored the use of 4-Aminobenzoic acid (a derivative of 4,4'-CDBA) for modifying glassy carbon electrodes, enhancing their sensing capabilities for pharmaceuticals like paracetamol at different temperatures. This application demonstrates the potential of 4,4'-CDBA derivatives in creating more efficient and sensitive electrochemical sensors (Yang, Yu, Jia, & Zhao, 2012).

Safety and Hazards

The safety information for 4,4’-Carbonyldibenzoic Acid includes a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 .

Relevant Papers One relevant paper is "Syntheses, Structures and Properties of Co(II) and Co(II)/Zn(II)" , which discusses the synthesis of 4,4’-Carbonyldibenzoic Acid and its properties.

Mechanism of Action

- Resulting Changes : The coordination polymer [Cd(bpda)(btx)·H₂O]ₙ, where H₂bpda is 4,4’-carbonyldibenzoic acid and btx is 1,4-bis(1,2,4-triazol-1-ylmethyl)benzene, exhibits a novel three-dimensional framework based on Cd₂O₂ clusters . Its photoluminescence properties have also been investigated.

Mode of Action

properties

IUPAC Name |

4-(4-carboxybenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-13(9-1-5-11(6-2-9)14(17)18)10-3-7-12(8-4-10)15(19)20/h1-8H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEWXDOYPCWFHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343601 | |

| Record name | 4,4'-Carbonyldibenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

964-68-1 | |

| Record name | 4,4'-Carbonyldibenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzophenone-4,4'-dicarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 4,4'-Carbonyldibenzoic acid suitable for building Metal-Organic Frameworks (MOFs)?

A1: The rigid structure of H2CDB, featuring two carboxylic acid groups capable of coordinating to metal ions, makes it ideal for constructing MOFs. As seen in the synthesis of two isoreticular Ce(IV)-based MOFs [], H2CDB acts as a linker molecule, bridging between Ce(IV) centers to form an infinite rod-shaped inorganic building unit (IBU) within the MOF structure. This contributes to the high thermal stability observed in these MOFs. []

Q2: How does the choice of this compound as a linker influence the properties of the resulting MOF?

A2: The use of H2CDB can impact the MOF's properties in several ways. For instance, in the Ce(IV)-MOFs, its incorporation leads to high thermal stability (above 290 °C) compared to other Ce(IV)-MOFs. [] Additionally, the nature of the linker can influence the MOF's pore size, shape, and surface functionality, directly affecting its gas adsorption properties. This is evident in a study where H2CDB, alongside other dicarboxylates, was used to synthesize a series of Zn-based coordination polymers. [] Each variation in linker led to different framework structures and subsequently impacted the materials' luminescence properties.

Q3: Can you elaborate on the photocatalytic applications of MOFs synthesized using this compound?

A3: Research indicates that Ce(IV)-MOFs incorporating H2CDB as a linker show promise as photocatalysts. For example, a Ce(IV)-MOF synthesized with H2CDB, denoted as CAU-58-CDB, was investigated for its photocatalytic activity in the degradation of methyl orange. [] Although it exhibited degradation activity, its performance was not as pronounced as its counterpart, CAU-58-ODB (synthesized with 4,4'-oxydibenzoic acid). This difference highlights how subtle variations in the linker structure can significantly impact the photocatalytic mechanism.

Q4: Are there any studies focusing on the computational chemistry aspects of this compound in MOF design?

A4: While the provided research excerpts do not delve deeply into computational modeling of H2CDB itself, it is worth noting that computational chemistry tools are becoming increasingly important in MOF design. Techniques like density functional theory (DFT) calculations can be employed to predict the structure and properties of MOFs before their synthesis, allowing for a more targeted approach to material design. [] In the context of H2CDB, such simulations could provide insights into its binding affinities with different metal ions, its influence on the electronic structure of the MOF, and its role in the overall catalytic activity.

Q5: What are the future directions for research involving this compound in materials science?

A5: Given its versatility and the intriguing properties of MOFs, future research could explore several avenues. These include:

- Tuning MOF properties: Systematically altering the substituents on the H2CDB backbone to investigate how these modifications affect the resulting MOF's properties (e.g., pore size, stability, catalytic activity). []

- Expanding applications: Exploring the potential of H2CDB-based MOFs in diverse fields like gas storage (e.g., CO2 capture), [] sensing, and drug delivery.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine](/img/structure/B1330559.png)

![2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B1330580.png)